molecular formula C9H19Cl2N3O B13586713 1-(Piperidin-4-yl)azetidine-3-carboxamidedihydrochloride

1-(Piperidin-4-yl)azetidine-3-carboxamidedihydrochloride

Cat. No.: B13586713
M. Wt: 256.17 g/mol
InChI Key: ZAMNJWUGPPWEFW-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C9H19Cl2N3O, is known for its unique chemical structure, which includes a piperidine ring and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)azetidine-3-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with azetidine intermediates. The process often requires specific reaction conditions, including controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)azetidine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-4-yl)azetidine-3-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azetidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride
  • 2-Amino-4-(1-piperidine) pyridine derivatives
  • N-(Piperidine-4-yl) benzamide compounds

Uniqueness: 1-(Piperidin-4-yl)azetidine-3-carboxamide dihydrochloride is unique due to its specific combination of a piperidine ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H19Cl2N3O

Molecular Weight

256.17 g/mol

IUPAC Name

1-piperidin-4-ylazetidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C9H17N3O.2ClH/c10-9(13)7-5-12(6-7)8-1-3-11-4-2-8;;/h7-8,11H,1-6H2,(H2,10,13);2*1H

InChI Key

ZAMNJWUGPPWEFW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(C2)C(=O)N.Cl.Cl

Origin of Product

United States

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